molecular formula C21H22N2O3 B2692419 N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide CAS No. 879477-63-1

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide

Cat. No. B2692419
CAS RN: 879477-63-1
M. Wt: 350.418
InChI Key: LISIPRGCCYAYOB-UHFFFAOYSA-N
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Description

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide, also known as EMQMCM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Dopamine Agonist Properties

One area of interest is the exploration of dopamine-like activity in compounds structurally related to N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide. Jacob et al. (1981) synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines to examine their dopamine agonist properties. This research highlights the importance of structural variations in affecting dopamine-like activity, suggesting potential applications in designing compounds for neurological disorders (Jacob et al., 1981).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) studied novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, revealing significant antioxidant and anticancer activities. These findings underscore the potential of this compound derivatives in developing new therapeutic agents for cancer treatment and oxidative stress mitigation (Tumosienė et al., 2020).

Antimicrobial Activity

Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives, including structures related to this compound, and evaluated them for diuretic, antihypertensive, and anti-diabetic potentials. One derivative exhibited potent antimicrobial activity, suggesting a promising avenue for developing new antimicrobial agents (Rahman et al., 2014).

Molecular Docking and Biological Potentials

Borik et al. (2021) explored the synthesis, molecular docking, and biological potentials of new quinazoline and quinazoline-4-one derivatives. This study provides insights into the structure-activity relationships of these compounds, including their antioxidant, antiulcer, and anti-inflammatory activities. Such research demonstrates the broad applicability of quinazoline derivatives in medicinal chemistry and drug development (Borik et al., 2021).

properties

IUPAC Name

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxoquinolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-18(24)22-21-19(14-10-12-15(26-3)13-11-14)20(25)16-8-6-7-9-17(16)23(21)5-2/h6-13H,4-5H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISIPRGCCYAYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1CC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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